2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride synthesis pathway
2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride synthesis pathway
An In-Depth Technical Guide to the Synthesis of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol Hydrochloride
Abstract
This technical guide provides a comprehensive examination of the synthetic pathways leading to 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride, a crucial chemical intermediate. The primary application of this compound is in the manufacturing of Levamisole, a widely used anthelmintic and immunomodulatory agent.[1][2] This document, intended for researchers and drug development professionals, details the core chemical principles, reaction mechanisms, and step-by-step experimental protocols for the principal synthesis routes. We will explore the strategic condensation of styrene oxide with 2-iminothiazolidine, including the synthesis of this key precursor, and conclude with the final salt formation. An alternative pathway is also discussed to provide a complete overview for process optimization and development.
Strategic Overview and Retrosynthetic Analysis
The synthesis of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol hydrochloride hinges on the formation of a key carbon-nitrogen bond that links the phenylethanol backbone to the thiazolidine ring. A retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the most common industrial and laboratory-scale syntheses.
The most direct and widely adopted approach involves a nucleophilic substitution reaction. This strategy disconnects the C-N bond between the thiazolidine ring and the ethanol side chain, identifying Styrene Oxide and 2-Iminothiazolidine (in its more reactive tautomeric form, 2-aminothiazoline) as the key starting materials. This pathway is favored for its atom economy and the ready availability of the precursors.
An alternative strategy involves forming the alcohol functionality late in the synthesis. This route disconnects the C-O bond of the alcohol, leading back to a ketone intermediate, which can be formed from the reaction of α-bromoacetophenone and 2-Iminothiazolidine . While viable, this route requires an additional reduction step.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Precursor: 2-Iminothiazolidine
The availability of high-purity 2-iminothiazolidine (often referred to by its tautomer, 2-aminothiazoline) is critical for the success of the primary synthesis pathway. The most established method involves a two-step process starting from ethanolamine.
Pathway Logic:
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Chlorination: Ethanolamine is first converted to 2-chloroethylamine hydrochloride. Thionyl chloride (SOCl₂) is an excellent reagent for this transformation as its byproducts (SO₂ and HCl gas) are volatile and easily removed, simplifying purification.[3]
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Cyclization: The resulting 2-chloroethylamine hydrochloride is then reacted with thiourea. In this step, the amine from one molecule of thiourea attacks the electrophilic carbon bearing the chlorine atom, while the sulfur atom attacks the other carbon, leading to cyclization and the formation of the five-membered thiazolidine ring.[3]
Caption: Synthesis workflow for 2-Iminothiazolidine.
Experimental Protocol: Synthesis of 2-Iminothiazolidine
This protocol is adapted from established methods for the synthesis of 2-aminothiazoline and its precursors.[3]
Part A: 2-Chloroethylamine Hydrochloride
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Setup: To a dry, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap, add ethanolamine and an organic solvent such as toluene.
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Reagent Addition: Cool the stirred mixture to approximately 10°C in an ice bath. Slowly add thionyl chloride dropwise via the dropping funnel, maintaining the temperature below 20°C.
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Reaction: After the addition is complete, heat the mixture to reflux and maintain for 8-10 hours.
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Workup: Allow the reaction to cool. Remove the solvent and any unreacted thionyl chloride under reduced pressure to yield crude 2-chloroethylamine hydrochloride as a solid.
Part B: 2-Iminothiazolidine (from 2-Chloroethylamine HCl)
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Setup: In a flask equipped with a stirrer and reflux condenser, dissolve the crude 2-chloroethylamine hydrochloride and thiourea in an appropriate solvent (e.g., ethanol or isopropanol).
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Reaction: Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Isolation: After cooling, the product may precipitate. If not, the solvent can be partially removed under vacuum. The crude product is then collected by filtration.
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Purification: The crude solid is neutralized with a base (e.g., concentrated NaOH solution) and extracted with an organic solvent like diethyl ether. The solvent is then removed to yield purified 2-iminothiazolidine.[4]
| Reagent | Molar Ratio (relative to Ethanolamine) | Purity Goal | Expected Yield |
| Ethanolamine | 1.0 | >99% | - |
| Thionyl Chloride | ~1.3 | >98% | >90% (crude) |
| Thiourea | ~1.0 (relative to Chloroethylamine) | >99% | >70% |
Primary Synthesis Pathway: Condensation of Styrene Oxide
This pathway represents the core of the synthesis, involving the nucleophilic ring-opening of styrene oxide by 2-iminothiazolidine.
Mechanism: The reaction is an aminolysis of an epoxide.[5][6] The nitrogen atom at position 3 of the 2-iminothiazolidine ring acts as the nucleophile. It attacks one of the electrophilic carbon atoms of the epoxide ring. Due to steric hindrance from the phenyl group, the attack occurs preferentially at the terminal, less substituted carbon atom of the epoxide. This regioselectivity is crucial as it yields the desired 2-substituted-1-phenylethanol structure. The reaction is typically carried out in a protic solvent which facilitates the protonation of the oxygen atom in the transition state, accelerating the ring-opening.
Caption: Primary synthesis of the free base intermediate.
Experimental Protocol: Synthesis of 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol
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Setup: Charge a reaction vessel with 2-iminothiazolidine and a suitable solvent, such as isopropanol or methanol.
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Reagent Addition: Begin stirring the mixture and add styrene oxide. The addition may be done in one portion or dropwise depending on the scale and exothermicity.
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Reaction: Heat the mixture to reflux (typically 60-80°C) and maintain for several hours until TLC analysis indicates the consumption of the starting materials.
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Isolation: Cool the reaction mixture to room temperature and then further in an ice bath to induce crystallization of the product.
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Purification: Collect the solid product by filtration, wash with a small amount of cold solvent, and dry under vacuum.
| Reagent | Molar Ratio (relative to Styrene Oxide) | Solvent | Temperature | Typical Yield |
| Styrene Oxide | 1.0 | Isopropanol | 70-80°C | 85-95% |
| 2-Iminothiazolidine | 1.0 - 1.1 | Methanol | 60-70°C | 85-95% |
Final Step: Hydrochloride Salt Formation
To improve the stability, handling, and aqueous solubility of the final compound, the free base is converted to its hydrochloride salt. This is a standard acid-base neutralization reaction.
Protocol: Preparation of the Hydrochloride Salt
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Dissolution: Suspend or dissolve the crude 2-(2-Iminothiazolidin-3-yl)-1-phenylethanol in a suitable organic solvent like isopropanol or acetone.
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Acidification: While stirring, slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas dissolved in isopropanol) until the pH of the solution becomes acidic (pH 2-3).
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Precipitation: The hydrochloride salt will precipitate out of the solution. The mixture may be stirred in an ice bath to maximize precipitation.
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Isolation: Collect the white crystalline solid by filtration, wash with a small amount of cold solvent (e.g., diethyl ether) to remove residual acid, and dry thoroughly under vacuum.
Alternative Synthesis Pathway: The α-Bromoacetophenone Route
An alternative, though less common, pathway begins with α-bromoacetophenone.[2] This method builds the molecule in a different order, first establishing the C-N bond and then creating the alcohol functionality via reduction.
Pathway Logic:
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Alkylation: 2-Iminothiazolidine is N-alkylated with α-bromoacetophenone to form 3-phenacyl-2-imino-1,3-thiazolidine.
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Reduction: The ketone group in this intermediate is then selectively reduced to a secondary alcohol using a reducing agent like sodium borohydride (NaBH₄), yielding the desired product.
Caption: Alternative synthesis via a ketone intermediate.
This route offers an alternative for scenarios where styrene oxide may be less desirable or available. However, it involves an extra reduction step and the use of a brominated starting material, which can present different handling and purification challenges.
References
-
PubMed. (n.d.). A new facile chemoenzymatic synthesis of levamisole. Retrieved from [Link]
-
The Chemical Properties and Synthesis of Levamisole HCl. (n.d.). Retrieved from [Link]
- Google Patents. (n.d.). CN101417985B - Method for synthesizing 2-amino thizaoline.
-
ResearchGate. (n.d.). Common methods for the synthesis of 2-aminothiazole. Retrieved from [Link]
- Google Patents. (n.d.). US4314066A - Synthesis of tetramisole, levamisole and their derivatives.
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
-
PrepChem.com. (n.d.). Synthesis of levamisole. Retrieved from [Link]
-
Scilit. (n.d.). Aqueous-Phase Synthesis of 2-Aminothiazole and 2-Iminothiazolidine Derivatives catalyzed by Diammonium Hydrogen Phosphate and DABCO. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-aminothiazole from thiourea and 1,2-dichloro-1-ethoxyethane. Retrieved from [Link]
- Birkinshaw, T. N., et al. (n.d.). A mild one-pot synthesis of 2-iminothiazolines from thioureas and 1-bromo-1-nitroalkenes. Royal Society of Chemistry.
- Google Patents. (n.d.). EP0482607B1 - Process of producing 2-aminothiazole.
-
ResearchGate. (n.d.). Aminolysis of styrene oxide. (i) Influence of reaction time. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86660, 2-(2-Imino-1,3-thiazolidin-3-yl)-1-phenylethanol. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis and Fungicidal Activity of 2-Imino-3-(4-arylthiazol-2-yl)-thiazolidin-4-ones and Their 5-Arylidene Derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). Table 2 Aminolysis reactions of styrene oxide over different.... Retrieved from [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. Levamisole synthesis - chemicalbook [chemicalbook.com]
- 3. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]
- 4. 2-aminothiazole——Application, Synthesis, Reaction etc._Chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
